molecular formula C20H22N4O5S B10949744 N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10949744
M. Wt: 430.5 g/mol
InChI Key: IKDXPCIXOCPART-UHFFFAOYSA-N
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Description

N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of chromenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the chromenyl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazolyl group: This step involves the sulfonylation of the chromenyl core with a pyrazole derivative.

    Formation of the piperidinecarboxamide moiety: This can be done by reacting the intermediate with piperidine and a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield chromenyl oxides, while reduction may produce chromenyl alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE: Unique due to its specific combination of chromenyl, pyrazolyl, and piperidinecarboxamide moieties.

    Other chromenyl derivatives: May have similar core structures but different substituents, leading to varied biological activities.

    Pyrazolyl sulfonamides: Compounds with similar pyrazolyl sulfonyl groups but different core structures.

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22N4O5S/c1-13-8-19(25)29-18-9-15(5-6-17(13)18)22-20(26)14-4-3-7-24(11-14)30(27,28)16-10-21-23(2)12-16/h5-6,8-10,12,14H,3-4,7,11H2,1-2H3,(H,22,26)

InChI Key

IKDXPCIXOCPART-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CN(N=C4)C

Origin of Product

United States

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